Oxydipropyl dibenzoate

Description

BenchChem offers high-quality Oxydipropyl dibenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxydipropyl dibenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

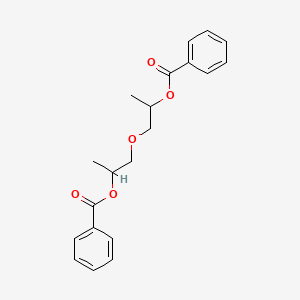

1-(2-benzoyloxypropoxy)propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYUWBATGXUSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043495 | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Viscous straw-colored liquid with a faint odor; [CHRIS] Colorless liquid with a mild ester odor; [EPA ChAMP: Submissions - Robust Summaries] | |

| Record name | Propanol, oxybis-, dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Dipropylene glycol dibenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-03-1, 27138-31-4 | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis-2-propanol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, oxybis-, dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,1′-oxybis-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydipropyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-dimethyl-2,2'-oxydiethyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-OXYBIS-2-PROPANOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QQI0RSO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxydipropyl Dibenzoate for Polymer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Oxydipropyl dibenzoate (ODPDB), a non-phthalate plasticizer of significant interest in polymer research. This document details experimental protocols, presents key quantitative data, and visualizes fundamental processes to support researchers in their materials science investigations.

Introduction

Oxydipropyl dibenzoate (ODPDB), also known as di(propylene glycol) dibenzoate (DPGDB), is a high-solvating, polar plasticizer with the chemical formula C₂₀H₂₂O₅.[1] It is recognized for its efficiency in enhancing the flexibility, durability, and processability of a wide range of polymers, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297) (PVA), and polyurethanes.[2][3] As a non-phthalate plasticizer, ODPDB is considered a more environmentally friendly alternative to traditional phthalates, which have faced scrutiny due to health and environmental concerns. Its low volatility, good compatibility with various resins, and resistance to oil and staining contribute to its growing use in diverse applications such as adhesives, sealants, coatings, and resilient flooring.[2][3]

Synthesis of Oxydipropyl Dibenzoate

The primary industrial synthesis of ODPDB is achieved through the esterification of dipropylene glycol with benzoic acid.[4] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.

Experimental Protocol for Laboratory Synthesis

This protocol details a representative laboratory-scale synthesis of ODPDB.

Materials:

-

Dipropylene glycol (1.0 mol)

-

Benzoic acid (2.2 mol)

-

p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)

-

Toluene (B28343) (150 mL, for azeotropic water removal)

-

5% (w/v) Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Activated carbon

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To the round-bottom flask, add dipropylene glycol, benzoic acid, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux (approximately 140-160 °C) with vigorous stirring.

-

Continuously remove the water generated during the reaction using the Dean-Stark apparatus. The reaction is typically complete within 4-6 hours, as indicated by the cessation of water collection.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution (to remove unreacted benzoic acid and the catalyst) and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, and then filter.

-

Add a small amount of activated carbon to the filtrate and stir for 30 minutes to decolorize the solution. Filter to remove the activated carbon.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude ODPDB by vacuum distillation to obtain a clear, colorless to pale yellow viscous liquid.

Characterization of Oxydipropyl Dibenzoate

The synthesized ODPDB should be characterized to confirm its identity, purity, and physical properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.39 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | 232 °C @ 5 mmHg |

| Density | 1.12 g/mL at 25 °C |

| Refractive Index | n20/D 1.528 |

| Purity | ≥ 99.0% |

| Acid Value | ≤ 0.1 mg KOH/g |

| Water Content | ≤ 0.1% |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ODPDB molecule.

Experimental Protocol:

-

Instrument: FTIR Spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Procedure: A small drop of the purified ODPDB is placed directly on the ATR crystal, and the spectrum is recorded.

Expected Peaks:

-

~3060 cm⁻¹: C-H stretching (aromatic)

-

~2970, 2870 cm⁻¹: C-H stretching (aliphatic)

-

~1720 cm⁻¹: C=O stretching (ester)

-

~1600, 1450 cm⁻¹: C=C stretching (aromatic ring)

-

~1270, 1120 cm⁻¹: C-O stretching (ester and ether)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of ODPDB.

Experimental Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz)

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Procedure: A small amount of the purified ODPDB is dissolved in CDCl₃, and the ¹H and ¹³C NMR spectra are acquired.

Expected Chemical Shifts (δ) in ppm:

-

¹H NMR:

-

~8.0-7.4: Aromatic protons

-

~5.3-5.1: -CH- protons adjacent to the ester oxygen

-

~3.8-3.5: -CH₂- protons of the propylene (B89431) glycol backbone

-

~1.4-1.2: -CH₃ protons

-

-

¹³C NMR:

-

~166: C=O (ester carbonyl)

-

~133-128: Aromatic carbons

-

~75-68: Carbons of the propylene glycol backbone

-

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of ODPDB.

Experimental Protocol:

-

Instrument: TGA Analyzer

-

Sample Size: 5-10 mg

-

Atmosphere: Nitrogen

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 600 °C

Expected Results: A TGA thermogram showing the onset of decomposition at a temperature typically above 250 °C, indicating good thermal stability.

3.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of ODPDB.

Experimental Protocol:

-

Instrument: DSC Analyzer

-

Sample Size: 5-10 mg

-

Atmosphere: Nitrogen

-

Heating/Cooling Rate: 10 °C/min

-

Procedure: The sample is subjected to a heat-cool-heat cycle to erase its thermal history and obtain a clear glass transition.

Expected Results: A DSC curve showing a glass transition temperature in the range of -20 °C to -30 °C.

Application in Polymer Research: A Case Study with PVC

ODPDB is widely used as a plasticizer to improve the flexibility and processability of PVC.

Experimental Protocol for Evaluating Plasticizer Performance in PVC

Materials:

-

PVC resin

-

ODPDB

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Lubricant

Procedure:

-

Compounding: Dry blend the PVC resin, ODPDB (at various concentrations, e.g., 30, 40, 50 parts per hundred of resin - phr), thermal stabilizer, and lubricant in a high-speed mixer.

-

Milling: Process the dry blend on a two-roll mill at a temperature of 160-170 °C to form a homogenous sheet.

-

Molding: Press the milled sheet in a hydraulic press at 170-180 °C to produce test specimens of a specified thickness.

-

Conditioning: Condition the molded specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.

Performance Evaluation

The following tests are typically performed to evaluate the effectiveness of ODPDB as a plasticizer.

4.2.1. Mechanical Properties

| Property | Test Method | Typical Value (40 phr ODPDB in PVC) |

| Tensile Strength | ASTM D638 | 18 - 22 MPa |

| Elongation at Break | ASTM D638 | 300 - 400% |

| Shore A Hardness | ASTM D2240 | 80 - 85 |

4.2.2. Thermal Properties

The glass transition temperature (Tg) of the plasticized PVC is a key indicator of plasticizer efficiency. A lower Tg indicates better plasticization.

| Property | Test Method | Typical Value (40 phr ODPDB in PVC) |

| Glass Transition Temp. (Tg) | DSC | 20 - 30 °C |

4.2.3. Migration Resistance

Migration resistance is crucial for applications where the plasticized material is in contact with other substances.

| Test | Method | Typical Result |

| Solvent Extraction | ASTM D1239 | Low weight loss in solvents like hexane (B92381) and oil. |

Conclusion

Oxydipropyl dibenzoate is a versatile and effective non-phthalate plasticizer with a favorable performance profile for a wide range of polymer applications. Its synthesis via esterification is a well-established process, and its characterization can be thoroughly conducted using standard analytical techniques. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the potential of ODPDB in the development of advanced polymer formulations.

References

An In-depth Technical Guide to the Solubility of Oxydipropyl Dibenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oxydipropyl Dibenzoate (CAS No. 27138-31-4), a widely used, non-phthalate plasticizer. A thorough understanding of its solubility in various organic solvents is critical for its effective formulation and application in diverse fields, including pharmaceuticals, coatings, adhesives, and polymer systems.

Introduction to Oxydipropyl Dibenzoate

Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a high-solvating, colorless to pale yellow viscous liquid.[1] It is recognized for its excellent compatibility with a wide range of polymers, low volatility, and favorable toxicological profile, making it a preferred alternative to traditional phthalate (B1215562) plasticizers.[2][3][4][5] Its utility in various formulations is fundamentally governed by its interaction with different solvent systems.

Solubility Profile of Oxydipropyl Dibenzoate

Table 1: Qualitative Solubility of Oxydipropyl Dibenzoate in Various Organic Solvents

| Solvent | CAS Number | Solubility Classification |

| N,N-Dimethylformamide | 68-12-2 | Very Soluble |

| Methanol | 67-56-1 | Soluble |

| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble |

| Chloroform | 67-66-3 | Very Slightly Soluble |

| Water | 7732-18-5 | Practically Insoluble |

| Data sourced from Echemi.[6] |

It is also reported to be soluble in other organic solvents like ethanol (B145695) and acetone.[7]

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of oxydipropyl dibenzoate in a specific organic solvent, a standardized experimental protocol is required. The following details a general and reliable method based on the principle of equilibrium solubility.

3.1. Objective

To determine the saturation solubility of oxydipropyl dibenzoate in a given organic solvent at a specified temperature (e.g., 25 °C).

3.2. Materials and Equipment

-

Oxydipropyl dibenzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

-

Vials for sample collection and analysis

3.3. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of oxydipropyl dibenzoate to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For viscous solutions, centrifugation at the controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.

-

-

Quantification of Solute Concentration:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the oxydipropyl dibenzoate.

-

Once the solvent has completely evaporated, reweigh the vial containing the dried residue of oxydipropyl dibenzoate.

-

The mass of the dissolved oxydipropyl dibenzoate can be determined by the difference in weight.

-

Alternatively, the concentration of oxydipropyl dibenzoate in the filtered supernatant can be determined using a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula if using the gravimetric method: Solubility ( g/100 mL) = (Mass of dissolved oxydipropyl dibenzoate (g) / Volume of solvent (mL)) * 100

-

If using an analytical instrument, the concentration obtained from the calibration curve will represent the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of oxydipropyl dibenzoate.

Caption: Workflow for determining the solubility of oxydipropyl dibenzoate.

Conclusion

While quantitative solubility data for oxydipropyl dibenzoate in various organic solvents remains a gap in readily available literature, its qualitative solubility profile indicates a high degree of solubility in polar aprotic solvents like N,N-dimethylformamide and good solubility in alcohols such as methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. A comprehensive understanding of the solubility of oxydipropyl dibenzoate is paramount for formulators to harness its full potential as a high-performance, environmentally friendly plasticizer.

References

- 1. researchgate.net [researchgate.net]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. chembk.com [chembk.com]

- 4. China Oxydipropyl dibenzoate CAS 27138-31-4 factory and manufacturers | Unilong [unilongmaterial.com]

- 5. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]

- 6. echemi.com [echemi.com]

- 7. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Biological Landscape of Oxydipropyl Dibenzoate for Biomedical Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oxydipropyl dibenzoate, a high-boiling-point solvent and plasticizer, is increasingly being considered for various biomedical applications due to its favorable physical and chemical properties. This technical guide provides a comprehensive overview of the existing toxicological and biocompatibility data for Oxydipropyl dibenzoate (CAS No. 27138-31-4), also known as dipropylene glycol dibenzoate (DPGDB), to support its evaluation for use in medical devices, drug delivery systems, and other healthcare products. All data is presented to facilitate informed decision-making and guide further research and development.

Toxicological Profile of Oxydipropyl Dibenzoate

The toxicological assessment of any material intended for biomedical use is paramount to ensure patient safety. Oxydipropyl dibenzoate has been subjected to a range of toxicological studies, the results of which are summarized below.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure to a substance. Oxydipropyl dibenzoate exhibits a low acute toxicity profile.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 5537 mg/kg | |

| LD50 | Rat (female) | Oral | 4938 mg/kg | |

| LD50 | Rat (combined) | Oral | > 2000 mg/kg | [1] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [1] |

| LC50 | Rat | Inhalation | > 200 mg/L (mist) | [1] |

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. A 13-week oral toxicity study in rats was conducted to determine the No Observed Adverse Effect Level (NOAEL).

| Study Duration | Species | Route | NOAEL | Key Findings at Higher Doses (≥ 1750 mg/kg/day) | Reference |

| 13 weeks | Rat | Oral (dietary) | 1000 mg/kg bw/day | Reversible changes in blood parameters, minor treatment-related pathology, and adverse effects on bodyweight gain.[2][3] | [2][3] |

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. Oxydipropyl dibenzoate has been found to be non-genotoxic in a battery of standard in vitro and in vivo tests.

| Assay | Test System | Metabolic Activation | Result | Guideline | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Negative | OECD 471 | [4][5][6] |

| In Vitro Mammalian Cell Gene Mutation Assay | Not Specified | With and Without | Negative | OECD 476 | [6][7] |

| In Vitro Mammalian Chromosome Aberration Test | Not Specified | With and Without | Negative | OECD 473 | [4][6][7] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse | N/A | Negative | OECD 474 | [8][9] |

Skin and Eye Irritation

The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical biocompatibility endpoint.

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not an irritant | [1] |

| Eye Irritation | Rabbit | Slightly irritating, transient | [1][7] |

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

| Test | Species | Result | Reference |

| Not Specified | Guinea Pig | Not a sensitizer | [1] |

Biocompatibility for Biomedical Applications

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. For biomedical devices, this is often evaluated according to the ISO 10993 series of standards.

Cytotoxicity

Experimental Protocols

Detailed methodologies for the key toxicological and biocompatibility assessments are outlined below. These protocols are based on internationally recognized guidelines.

13-Week Repeated Oral Dose Toxicity Study (based on OECD Guideline 408)

-

Test System: Wistar rats, typically 10 males and 10 females per group.

-

Administration: The test substance is administered daily via the diet at a minimum of three dose levels, plus a control group.

-

Dosage: Dose levels for Oxydipropyl dibenzoate were 0, 250, 1000, 1750, and 2500 mg/kg bw/day.[2][3]

-

Duration: 13 weeks. A 4-week recovery period for the control and high-dose groups was included to assess the reversibility of any effects.[3]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively).

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation (S9 mix).

-

Endpoint: Cells are harvested at a suitable time after exposure, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, deletions, exchanges).

In Vitro Cytotoxicity: Elution Test (based on ISO 10993-5)

-

Principle: This test determines the cytotoxic potential of leachable substances from a material.

-

Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) at 37°C for a specified period (e.g., 24-72 hours). The ratio of the material to the volume of the extraction medium is defined.

-

Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is cultured.

-

Exposure: The extract from the test material is added to the cell culture.

-

Evaluation: After incubation (e.g., 24-48 hours), the cells are examined for cytotoxic effects. This can be done qualitatively by observing changes in cell morphology under a microscope or quantitatively by assays that measure cell viability (e.g., MTT, XTT, or neutral red uptake). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Visualizations

Experimental Workflow for Biocompatibility Assessment

Caption: A typical workflow for the biocompatibility assessment of a material for biomedical applications.

Decision Pathway for Genotoxicity Testing

Caption: A standard decision pathway for evaluating the genotoxic potential of a chemical.

Conclusion

The available toxicological and biocompatibility data for Oxydipropyl dibenzoate indicate a low order of toxicity. It demonstrates low acute oral and dermal toxicity, is not a skin irritant or sensitizer, and has shown no evidence of genotoxicity in a comprehensive set of in vitro and in vivo assays. The established NOAEL from a 13-week oral study in rats provides a valuable reference point for risk assessment.

For biomedical applications, the existing data provides a strong foundation for its consideration. However, it is imperative that for any specific medical device or drug delivery system, a comprehensive biocompatibility evaluation is conducted as part of a risk management process, in accordance with ISO 10993-1. This should include application-specific cytotoxicity testing to generate quantitative data and confirm the low cytotoxic potential suggested by the current toxicological profile. Researchers and developers are encouraged to use this guide as a starting point for their own rigorous evaluation and to conduct any further testing necessary to ensure the safety and efficacy of their final biomedical product.

References

- 1. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 4. workshopwarehouse.co.uk [workshopwarehouse.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.pkwteile.de [cdn.pkwteile.de]

- 7. ojoglobal.co.th [ojoglobal.co.th]

- 8. api.dks.at [api.dks.at]

- 9. richter-menzel.de [richter-menzel.de]

An In-depth Technical Guide to the Environmental Fate and Degradation of Oxydipropyl Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of Oxydipropyl dibenzoate (CAS No. 27138-31-4). This document synthesizes available data on its biodegradability, potential for hydrolysis and photolysis, and ecotoxicity. Detailed experimental protocols based on established guidelines are also provided to aid in the design and interpretation of future studies.

Physicochemical Properties and Environmental Distribution

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate (DPGDB), is a high-solvency benzoate (B1203000) plasticizer. It is often utilized as an environmentally preferable alternative to certain phthalate (B1215562) plasticizers in a wide array of applications, including adhesives, sealants, coatings, and PVC products.[1][2] Its physical and chemical characteristics, such as its low water solubility and very low vapor pressure, govern its distribution and persistence in the environment.[3][4]

Table 1: Physicochemical Properties of Oxydipropyl Dibenzoate

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₅ | [3] |

| Molecular Weight | 342.39 g/mol | [3] |

| Water Solubility | 8.69 mg/L at 20°C | [3] |

| log Kₒw (Octanol-Water Partition Coefficient) | 3.9 at 20°C | [3] |

| Vapor Pressure | 0 Pa at 25°C | [3] |

| Boiling Point | 232°C at 5 mm Hg | [3][4] |

| Density | 1.12 g/mL at 25°C | [3][4] |

The low water solubility and high log Kₒw suggest that if released into the environment, Oxydipropyl dibenzoate will tend to partition to soil, sediment, and organic matter rather than remaining in the water column. Its very low vapor pressure indicates that volatilization into the atmosphere is not a significant environmental fate process.

Environmental Degradation Pathways

The primary mechanism for the environmental degradation of Oxydipropyl dibenzoate is expected to be biodegradation. Abiotic processes such as hydrolysis and photolysis may also contribute to its transformation, although specific data for these processes are limited.

Biodegradation

While some sources describe dibenzoate esters as readily biodegradable, specific studies on Oxydipropyl dibenzoate suggest a more complex picture.[5] Research has shown that microorganisms, such as Rhodococcus rhodochrous, can biodegrade Oxydipropyl dibenzoate.[6][7] The degradation process is initiated by the hydrolysis of one of the ester bonds.[6]

This initial step results in the formation of benzoic acid and dipropylene glycol monobenzoate.[6][7] The subsequent biodegradation of dipropylene glycol monobenzoate is significantly slower. This reduced degradation rate is attributed to the presence of an ether linkage, which is more resistant to microbial breakdown compared to the initial ester bonds.[6] Consequently, the monobenzoate metabolite may accumulate temporarily in the environment.[6]

Figure 1. Biodegradation pathway of Oxydipropyl dibenzoate.

Hydrolysis and Photolysis

Currently, there is a lack of specific experimental data on the hydrolysis and photolysis of Oxydipropyl dibenzoate. As an ester, it can be susceptible to abiotic hydrolysis, particularly under alkaline conditions. However, without experimental data, the environmental significance of this process is unknown. Similarly, the potential for photodegradation by sunlight has not been quantified.

Ecotoxicity

Oxydipropyl dibenzoate is classified as harmful to aquatic life with long-lasting effects.[8][9] This is supported by available ecotoxicity data for various aquatic organisms.

Table 2: Aquatic Ecotoxicity of Oxydipropyl Dibenzoate

| Test Organism | Endpoint | Value (mg/L) | Reference |

| Fish | 96h LC₅₀ | 3.7 | (Not explicitly cited in provided results) |

| Aquatic Invertebrates | 48h EC₅₀ | 19.3 | (Not explicitly cited in provided results) |

| Algae | 72h EL₅₀ | 4.9 | (Not explicitly cited in provided results) |

LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effect Concentration for 50% of the test population. EL₅₀: Effect Loading rate for 50% of the test population.

It is important to note that the biodegradation intermediate, dipropylene glycol monobenzoate, has been identified as having a higher toxicity than the parent compound.[6] The potential for the transient accumulation of this metabolite should be considered in a comprehensive environmental risk assessment.

Experimental Protocols

The following sections describe standardized methodologies for assessing the key environmental fate parameters of Oxydipropyl dibenzoate. These protocols are based on internationally recognized OECD guidelines.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method is suitable for assessing the ready biodegradability of poorly soluble substances like Oxydipropyl dibenzoate.

Objective: To determine the extent and rate of aerobic biodegradation by measuring oxygen consumption.

Methodology:

-

Test System: A defined volume of mineral medium is inoculated with activated sludge from a domestic wastewater treatment plant.

-

Test Substance: Oxydipropyl dibenzoate is added as the sole carbon source at a concentration of 100 mg/L.

-

Controls:

-

Blank control (inoculum only) to measure endogenous respiration.

-

Reference control (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity control (test substance + reference substance) to check for inhibitory effects.

-

-

Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.

-

Measurement: The consumption of oxygen is measured over time using a manometer.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches ≥ 60% ThOD within a 10-day window during the 28-day test period.[9][10][11][12]

Figure 2. Workflow for OECD 301F Ready Biodegradability Test.

Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic hydrolysis of a substance in aqueous solutions at different pH values.

Objective: To determine the hydrolysis rate constant and half-life of Oxydipropyl dibenzoate at environmentally relevant pH levels.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance: A solution of Oxydipropyl dibenzoate in a suitable solvent is added to the buffer solutions to achieve a final concentration that is less than half its water solubility.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at appropriate time intervals.

-

Analysis: The concentration of Oxydipropyl dibenzoate and any potential hydrolysis products (e.g., dipropylene glycol monobenzoate, benzoic acid) are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH.

Figure 3. Experimental workflow for OECD 111 Hydrolysis Test.

Conclusion

Oxydipropyl dibenzoate is a plasticizer that undergoes biodegradation in the environment, primarily initiated by microbial hydrolysis of its ester bonds. The resulting metabolite, dipropylene glycol monobenzoate, is more resistant to further degradation and exhibits higher toxicity than the parent compound. While the substance is classified as harmful to aquatic life, there is a notable lack of quantitative data on its ready biodegradability, hydrolysis rates, and photodegradation potential. To conduct a thorough environmental risk assessment, further studies following standardized protocols, such as those outlined in this guide, are necessary. The ECHA registration dossier (01-2119529241-49) may contain more detailed information that could fill these data gaps.[13][14][15]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]

- 4. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Environmental safety assessment of dipropylene glycol dibenzoate | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. pubdata.leuphana.de [pubdata.leuphana.de]

- 11. Establishing a ready biodegradability test system using OxiTop® to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. Registration Dossier - ECHA [echa.europa.eu]

spectroscopic analysis of Oxydipropyl dibenzoate (NMR, IR, Mass Spec)

Introduction

Oxydipropyl dibenzoate (CAS No. 27138-31-4) is a high-solubility benzoate (B1203000) plasticizer widely used in applications such as adhesives, sealants, coatings, and PVC formulations.[1][2] As an environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, its use has grown, particularly in industries adhering to regulations like those in the EU.[1][2] The compound, with the molecular formula C20H22O5 and a molecular weight of approximately 342.39 g/mol , is synthesized through the esterification of benzoic acid with a dipropylene glycol derivative.[3][4][5][6]

Accurate structural confirmation and purity assessment are critical for quality control and regulatory compliance in its industrial applications. This technical guide provides an in-depth overview of the spectroscopic analysis of Oxydipropyl dibenzoate, detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines comprehensive experimental protocols for researchers, scientists, and drug development professionals engaged in the characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structure of Oxydipropyl dibenzoate, 1-(2-benzoyloxypropoxy)propan-2-yl benzoate, contains several key functional groups that give rise to characteristic spectroscopic signals.[6][7] These include two aromatic benzene (B151609) rings from the benzoate groups, ester carbonyl groups (C=O), C-O single bonds of the ester and ether linkages, and aliphatic protons within the propylene (B89431) glycol backbone.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Multiplet | 4H | Aromatic protons (ortho to C=O) |

| ~7.5 | Multiplet | 2H | Aromatic protons (para to C=O) |

| ~7.4 | Multiplet | 4H | Aromatic protons (meta to C=O) |

| ~5.2 | Multiplet | 2H | -CH- (methine protons adjacent to ester oxygen) |

| ~3.7 | Multiplet | 4H | -CH₂- (methylene protons of the propyl chain) |

| ~1.3 | Doublet | 6H | -CH₃ (methyl protons) |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments are based on typical chemical shifts for ester functional groups and aromatic compounds.[8][9]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester carbonyl) |

| ~133 | Aromatic C (quaternary, attached to C=O) |

| ~130 | Aromatic CH (para) |

| ~129.5 | Aromatic CH (ortho) |

| ~128.5 | Aromatic CH (meta) |

| ~70-75 | -CH- and -CH₂- (propyl chain carbons) |

| ~17 | -CH₃ (Methyl carbons) |

Note: Data is inferred from spectral information available for Oxydipropyl dibenzoate.[3][7]

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Technique | Parameter | Value | Assignment / Note |

| IR | C=O Stretch | ~1720-1730 cm⁻¹ | Strong, characteristic ester carbonyl absorption.[10] |

| C-O Stretch | ~1270 cm⁻¹ & ~1100 cm⁻¹ | Strong absorptions from ester and ether C-O bonds.[10] | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Medium to weak absorptions. | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ | Medium absorptions. | |

| MS | Molecular Ion (M⁺) | 342.15 m/z | Corresponds to the monoisotopic mass of C20H22O5.[11] |

| Key Fragments | 105 m/z | Benzoyl cation [C₆H₅CO]⁺, a common fragment for benzoates.[12] | |

| 122 m/z | Benzoic acid fragment. |

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical entity like Oxydipropyl dibenzoate.

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring 1D NMR spectra (¹H and ¹³C).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Oxydipropyl dibenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), inside a clean, dry vial.[13] High-purity solvent is essential to prevent extraneous signals.[8]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.[8]

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette.[8]

-

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.[8] Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[8] A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

This protocol is for obtaining an FTIR spectrum of a liquid sample.

-

Sample Preparation (Neat Liquid Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr, NaCl) of the FTIR spectrometer are clean.[14]

-

If using salt plates, place one to two drops of the liquid Oxydipropyl dibenzoate onto the surface of one plate.[14]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film and avoiding air bubbles.[14]

-

If using an ATR accessory, place a drop of the sample directly onto the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.[14] This step is crucial to subtract signals from atmospheric CO₂ and water vapor.

-

Place the prepared sample into the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

-

Mass Spectrometry (MS)

This protocol describes a general method for MS analysis, often coupled with Gas Chromatography (GC-MS).

-

Sample Preparation:

-

Prepare a stock solution of Oxydipropyl dibenzoate at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or ethyl acetate.[15]

-

Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 µg/mL.[15] The optimal concentration depends on the instrument's sensitivity.

-

Ensure no solid particles are present; filter the sample if necessary to prevent blockage of the instrument's lines.[15]

-

Transfer the final solution to a 2 mL autosampler vial with a screw cap.[15]

-

-

Data Acquisition (GC-MS Example):

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-WAX or similar).[16] A typical temperature program starts at a lower temperature (e.g., 50°C), ramps up to a high temperature (e.g., 250-300°C), and holds to ensure elution of the compound.[16]

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is a common technique where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

-

Data Processing:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Interpret the fragmentation pattern by correlating major fragment ions to the loss of specific neutral fragments from the parent molecule. This pattern serves as a molecular fingerprint.[12]

-

References

- 1. chembk.com [chembk.com]

- 2. Oxydipropyl dibenzoate | CAS 27138-31-4 | Sancai Industry [sancaiindustry.com]

- 3. Oxydipropyl dibenzoate(27138-31-4) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,1'-Oxybis-2-propanol dibenzoate | C20H22O5 | CID 101560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Page loading... [wap.guidechem.com]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Thermal Properties of Oxydipropyl Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-solvating benzoate (B1203000) plasticizer. The focus of this guide is on its characteristics as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial techniques for evaluating the material's performance and stability in various applications.

Introduction to Oxydipropyl Dibenzoate

Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate (DPGDB), is a widely used non-phthalate plasticizer.[1] It is valued for its compatibility with a range of polymers, particularly in applications such as adhesives, sealants, coatings, and resilient flooring.[2][3] Understanding its thermal properties is paramount for predicting its behavior during processing and end-use, ensuring product integrity and longevity.

Thermal Analysis: Methodology

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature.[4] For plasticizers like Oxydipropyl dibenzoate, TGA and DSC provide critical data on thermal stability and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is used to determine the thermal stability and decomposition profile of a material. A typical TGA experiment involves heating a small sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as a function of temperature.[5] The resulting data can be used to identify the onset of degradation, the temperature of maximum decomposition, and the amount of residual material.[5]

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[6][7] The glass transition is a key parameter for amorphous or semi-crystalline materials, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state.[7]

Thermal Properties of Oxydipropyl Dibenzoate

While extensive, publicly available TGA and DSC thermograms for pure Oxydipropyl dibenzoate are limited, data from product technical datasheets and related scientific literature provide valuable insights into its thermal characteristics.

Differential Scanning Calorimetry (DSC) Data

The glass transition temperature (Tg) is a critical property for plasticizers as it relates to their efficiency in softening polymers. A lower Tg for the plasticizer generally contributes to a greater depression of the Tg of the polymer blend.

| Thermal Property | Value | Method |

| Glass Point | -51 °C | DSC |

Table 1: DSC Data for Oxydipropyl Dibenzoate (K-FLEX® DP).[8]

Thermogravimetric Analysis (TGA) Data

Experimental Protocols (General)

The following sections describe generalized experimental protocols for TGA and DSC analysis of plasticizers like Oxydipropyl dibenzoate. The specific parameters may be adjusted based on the instrument and the specific information sought.

TGA Experimental Protocol

This protocol outlines a typical procedure for determining the thermal stability of Oxydipropyl dibenzoate.

DSC Experimental Protocol

This protocol describes a general procedure for determining the glass transition temperature of Oxydipropyl dibenzoate.

Logical Relationship of Thermal Properties

The thermal properties of Oxydipropyl dibenzoate are interconnected and influence its performance as a plasticizer.

Conclusion

The thermal properties of Oxydipropyl dibenzoate, particularly its low glass transition temperature, underscore its efficacy as a plasticizer for enhancing the flexibility of polymers at a wide range of temperatures. While specific TGA data is not widely published, its known high flash point and decomposition temperature suggest good thermal stability suitable for various polymer processing conditions. The provided generalized TGA and DSC protocols serve as a foundation for researchers to conduct detailed thermal characterization of this compound. Further studies to publish comprehensive TGA and DSC curves would be beneficial to the scientific community, providing a more complete picture of the thermal behavior of this important non-phthalate plasticizer.

References

- 1. chempoint.com [chempoint.com]

- 2. Benzoflex - 9-88 Plasticizer | Eastman [eastman.com]

- 3. adakem.com [adakem.com]

- 4. Differential Scanning Calorimetry Analysis [intertek.com]

- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 6. pslc.ws [pslc.ws]

- 7. thermalsupport.com [thermalsupport.com]

- 8. data.epo.org [data.epo.org]

- 9. DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya [atamanchemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

physical and chemical properties of di(propylene glycol) dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(propylene glycol) dibenzoate (DPGDB) is a high-solvating, polar benzoate (B1203000) ester that has found widespread use across various industries, from plastics and coatings to cosmetics.[1][2] Chemically, it is the diester of dipropylene glycol and benzoic acid.[3][4] This guide provides an in-depth overview of the physical and chemical properties of DPGDB, tailored for a scientific audience. It includes detailed data, experimental protocols for property determination, and a visualization of its synthesis, offering valuable information for researchers, formulators, and drug development professionals who may encounter this excipient.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of di(propylene glycol) dibenzoate, compiled from various technical sources. These properties are crucial for understanding its behavior in different formulations and applications.

Table 1: Physical Properties of Di(propylene Glycol) Dibenzoate

| Property | Value | References |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][3] |

| Physical State | Liquid at 15°C and 1 atm | [1][5] |

| Odor | Mild, characteristic | [3] |

| Density | 1.12 - 1.144 g/cm³ at 20-25°C | [1][2][3][6] |

| Boiling Point | 232°C at 5 mmHg; 350 - 464.198°C at 1 atm | [2][3][6] |

| Melting/Freezing Point | -30°C to -40°C | [3][5] |

| Flash Point | 192 - 204°C (closed cup) | [1][3][6] |

| Vapor Pressure | <0.01 mmHg at 20°C; 0 mmHg at 25°C | [1][3] |

| Refractive Index | 1.523 - 1.528 at 20°C | [2][3][6] |

| Solubility | Insoluble in water; soluble in aliphatic and aromatic hydrocarbons | [2][3][7][8] |

Table 2: Chemical Properties and Identifiers of Di(propylene Glycol) Dibenzoate

| Property | Value / Identifier | References |

| Chemical Formula | C₂₀H₂₂O₅ | [1][2][7][9] |

| Molecular Weight | 342.39 g/mol | [2][6][8] |

| CAS Number | 27138-31-4 | [1][3][9] |

| EC Number | 248-258-5 | [2][3][8] |

| Purity (Assay) | ≥98.0 - 99.0% | [1][8][10] |

| Acid Content (as Benzoic Acid) | ≤0.1% | [1][10] |

| Moisture Content | ≤0.1% | [1][10] |

| Stability | Stable under normal conditions. Combustible. | [2] |

| Incompatibilities | Strong oxidizing agents | [2] |

| Synonyms | DPGDB, Benzoflex 9-88, Oxydipropyl dibenzoate | [3][5][8] |

Experimental Protocols

This section details the general methodologies for determining some of the key properties listed above. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of di(propylene glycol) dibenzoate.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a high-boiling liquid like DPGDB can be determined using a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of the DPGDB sample is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12]

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is a critical safety parameter, and for combustible liquids like DPGDB, the Pensky-Martens closed-cup method is suitable.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (test flame)

-

Thermometer

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with DPGDB to the specified level.

-

The lid, which contains the stirrer, thermometer, and ignition source port, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.[9]

-

At regular temperature intervals, the stirring is stopped, and the test flame is applied by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[9][13]

Determination of Solubility in Water

A qualitative assessment of DPGDB's solubility in water can be performed through direct observation.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer or stirring rod

Procedure:

-

Approximately 0.1 g (or a few drops) of DPGDB is placed in a small test tube.

-

About 3 mL of deionized water is added to the test tube.[2]

-

The mixture is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).[14][15]

-

The tube is allowed to stand and observed for the formation of a single homogeneous phase (soluble) or the presence of separate layers or cloudiness (insoluble). DPGDB is expected to be insoluble in water.[2][3]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

The refractometer prisms are cleaned with a soft lens paper and a suitable solvent, then allowed to dry completely.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the DPGDB sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C).

-

The light source is switched on, and the eyepiece is adjusted until the field of view is in focus.

-

The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a color fringe is observed, the compensator is adjusted to eliminate it.

-

The refractive index is read directly from the instrument's scale.[10][16]

Synthesis of Di(propylene Glycol) Dibenzoate

Di(propylene glycol) dibenzoate is typically synthesized through the esterification of dipropylene glycol with benzoic acid.[3][8] This reaction involves combining the two reactants in the presence of a catalyst and heating the mixture to drive the reaction to completion, often with the removal of water as a byproduct.[4] Another method involves the transesterification of methylbenzoate with dipropylene glycol.

Below is a diagram illustrating the general workflow for the synthesis of DPGDB via esterification.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. specialchem.com [specialchem.com]

- 5. scribd.com [scribd.com]

- 6. phillysim.org [phillysim.org]

- 7. ucc.ie [ucc.ie]

- 8. atamankimya.com [atamankimya.com]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. saltise.ca [saltise.ca]

- 16. mt.com [mt.com]

An In-depth Technical Guide to the Molecular Structure of Oxydipropyl Dibenzoate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of Oxydipropyl dibenzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physical Properties

Oxydipropyl dibenzoate, also known as di(propylene glycol) dibenzoate, is a high-boiling, colorless to light-yellow viscous liquid.[1] It is primarily used as a plasticizer in various polymers, such as polyvinyl chloride (PVC), and in adhesives and coatings.[2][3] Its low volatility and good compatibility with a range of resins make it a versatile additive in many industrial applications.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-benzoyloxypropoxy)propan-2-yl benzoate (B1203000) | |

| CAS Number | 27138-31-4 | [4] |

| Molecular Formula | C₂₀H₂₂O₅ | [4] |

| Molecular Weight | 342.39 g/mol | [4] |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Boiling Point | 232 °C @ 5 mm Hg | [4] |

| Density | 1.12 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.528 | [4] |

| Solubility | Insoluble in water | [1] |

Molecular Structure

The molecular structure of Oxydipropyl dibenzoate consists of two benzoate groups ester-linked to a dipropylene glycol backbone. The central ether linkage within the dipropylene glycol moiety provides flexibility to the molecule.

Experimental Protocols

Synthesis of Oxydipropyl Dibenzoate

A common method for the synthesis of Oxydipropyl dibenzoate is through the esterification of dipropylene glycol with benzoic acid.[1] A detailed experimental protocol based on a patented method is described below.[2][5][6]

Materials:

-

Benzoic Acid

-

Dipropylene Glycol

-

Catalyst (e.g., sodium bisulfate or stannous chloride)[2]

-

5% Sodium Hydroxide (NaOH) aqueous solution

-

Toluene (B28343) (as a water-entraining solvent, optional)[6]

Procedure:

-

In a reaction kettle equipped with a stirrer, thermometer, and a distillation setup, charge benzoic acid and dipropylene glycol in a molar ratio of approximately 2.0-2.2:1 (benzoic acid:dipropylene glycol).[6]

-

Add a catalytic amount of sodium bisulfate (or stannous chloride, approximately 0.1-0.3 mol% relative to benzoic acid).[2][6]

-

If using a water-entraining solvent, add toluene (8-15% of the reaction mixture volume).[6]

-

Heat the mixture with stirring. The reaction temperature is typically maintained between 180-220 °C.[6]

-

Water produced during the esterification is continuously removed by distillation, either directly or as an azeotrope with toluene, to drive the reaction to completion.

-

Monitor the reaction progress by measuring the amount of water collected or by techniques such as Thin Layer Chromatography (TLC). The reaction is considered complete when no more water is distilled.

-

Cool the reaction mixture to approximately 70-100 °C.[5]

-

Transfer the crude product to a neutralization vessel.

-

Add a 5% aqueous solution of NaOH to neutralize any unreacted benzoic acid, adjusting the pH to approximately 8.[5]

-

Allow the layers to separate and remove the lower aqueous layer.

-

The organic layer can be further washed with water, decolored with an appropriate agent (e.g., activated carbon or hydrogen peroxide), and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]

-

The final product is obtained after filtration to remove the drying agent and any solid impurities. Further purification can be achieved by vacuum distillation, collecting the fraction at 210-223 °C under a pressure of 666.6 Pa.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate groups, as well as signals for the methyl, methylene, and methine protons of the dipropylene glycol backbone. The aromatic protons would typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The protons on the carbons attached to the ester oxygens would be deshielded and appear at a lower field compared to the other aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (typically in the range of δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), and the aliphatic carbons of the dipropylene glycol chain (δ 20-80 ppm). The carbons attached to the oxygen atoms will be shifted downfield.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons: ~7.4-8.1 ppm | Carbonyl Carbon: ~166 ppm |

| -OCH- Protons: ~5.1-5.3 ppm | Aromatic Carbons: ~128-133 ppm |

| -OCH₂- Protons: ~3.5-3.8 ppm | -OCH- Carbons: ~70-73 ppm |

| -CH₃ Protons: ~1.2-1.3 ppm | -OCH₂- Carbons: ~72-75 ppm |

| -CH₃ Carbons: ~16-17 ppm |

Infrared (IR) Spectroscopy

The IR spectrum of Oxydipropyl dibenzoate is characterized by the strong absorption bands of the ester functional group.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1270, ~1100 | C-O stretch | Ester |

Mass Spectrometry (MS)

The mass spectrum of Oxydipropyl dibenzoate under electron ionization would likely show a molecular ion peak (M⁺) at m/z 342. The fragmentation pattern is expected to be dominated by cleavages characteristic of esters and ethers.

A plausible fragmentation pathway involves the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak for benzoate esters.[9] Another significant fragmentation could be the cleavage of the C-O bond of the ether linkage.

References

- 1. Page loading... [guidechem.com]

- 2. scispace.com [scispace.com]

- 3. Oxydipropyl dibenzoate | 27138-31-4 [chemicalbook.com]

- 4. 27138-31-4 CAS MSDS (Oxydipropyl dibenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Method for efficiently producing dipropylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material - Google Patents [patents.google.com]

- 7. hmdb.ca [hmdb.ca]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

Oxydipropyl Dibenzoate: A Preliminary Technical Investigation for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary, in-depth investigation of Oxydipropyl dibenzoate (ODDB) as a potential solvent for pharmaceutical applications. Drawing from available data, this document outlines its physicochemical properties, known applications, and safety profile, alongside standardized experimental protocols relevant to its evaluation in drug formulation.

Executive Summary

Oxydipropyl dibenzoate (CAS No. 27138-31-4), a high-solvating, polar, non-phthalate plasticizer, presents interesting characteristics for consideration as a solvent or co-solvent in pharmaceutical formulations.[1][2][3][4] Primarily utilized in the polymer, adhesive, and cosmetic industries, its low volatility, good compatibility with a range of polar polymers, and favorable safety profile warrant a closer look for drug delivery applications.[1][2][3][4][5][6][7] This guide summarizes the current state of knowledge on ODDB and provides a framework for its systematic evaluation.

Physicochemical Properties

A comprehensive understanding of a solvent's physicochemical properties is fundamental to its application in drug development. Oxydipropyl dibenzoate is a colorless to pale yellow, viscous liquid with a faint, non-distinct odor.[6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Oxydipropyl Dibenzoate

| Property | Value | Reference(s) |

| CAS Number | 27138-31-4 | [2][6][8] |

| Molecular Formula | C₂₀H₂₂O₅ | [2][8] |

| Molecular Weight | 342.39 g/mol | [2][8] |